

# Avenciguat's Immunomodulatory Activity on IFN-1 Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Avenciguat |           |
| Cat. No.:            | B11929479  | Get Quote |

#### For Immediate Release

A new comparative guide released today offers researchers, scientists, and drug development professionals an in-depth look at the immunomodulatory activity of **Avenciguat**, focusing on its impact on Type 1 Interferon (IFN-1) signaling. This guide provides a detailed comparison with other relevant compounds, supported by preclinical experimental data, to objectively evaluate its therapeutic potential.

**Avenciguat**, a novel soluble guanylate cyclase (sGC) activator, has demonstrated a significant immunomodulatory effect by downregulating the IFN-1 signaling pathway, a key driver in the pathophysiology of autoimmune diseases such as Systemic Sclerosis (SSc). Preclinical studies reveal that **Avenciguat**'s unique mechanism of action may offer advantages over other modulators of the nitric oxide (NO)-sGC pathway.

## **Mechanism of Action: A Tripartite Comparison**

**Avenciguat**'s immunomodulatory effects stem from its role as an sGC activator. It directly stimulates sGC, the primary receptor for NO, increasing the production of cyclic guanosine monophosphate (cGMP). This process occurs independently of NO and is effective even in environments with high oxidative stress or hypoxia, conditions often found in fibrotic tissues where sGC may be heme-free and less responsive to traditional sGC stimulators.[1][2][3][4]

For comparison, two other compounds with distinct mechanisms are considered:



- Riociguat: A soluble guanylate cyclase (sGC) stimulator. Unlike Avenciguat, Riociguat's
  activity is dependent on the presence of the reduced heme group in sGC and it acts
  synergistically with endogenous NO.[1][5][6][7][8] Its efficacy can be diminished in conditions
  of high oxidative stress.
- Anifrolumab: A human monoclonal antibody that targets the Type I interferon receptor subunit
   1 (IFNAR1).[1][2][3][9][10] By blocking this receptor, Anifrolumab directly inhibits the
   signaling of all Type I interferons, providing a direct and potent method of suppressing the
   IFN-1 pathway.

#### Avenciguat Riociguat Anifrolumab Avenciguat (sGC Activator) Riociguat (sGC Stimulator) Anifrolumab (Anti-IFNAR1 mAb) Type 1 Interferons (IFN- $\alpha$ , IFN- $\beta$ , etc.) Nitric Oxide (NO) NO-independent Binding Sensitizes to NO Blockade IFN-1 Receptor Heme-Free sGC Heme-Bound sGC Increased cGMP Blocked IFN-1 Signaling IFN-1 Signaling

Comparative Mechanism of Action on IFN-1 Signaling

Click to download full resolution via product page

**Figure 1.** Comparative signaling pathways of **Avenciguat**, Riociguat, and Anifrolumab.



## Experimental Data: Avenciguat Demonstrates Superior IFN-1 Signaling Downregulation

Preclinical research utilizing a bleomycin-induced dermal fibrosis mouse model, which mimics key aspects of SSc, has provided crucial insights into **Avenciguat**'s immunomodulatory capabilities. RNA sequencing of skin samples from this model revealed that **Avenciguat** treatment led to a more profound regulation of IFN-1 signaling and associated immune response genes compared to Riociguat.[1][2][3]

While the full quantitative dataset from the pivotal preclinical study is detailed in its supplementary materials, the key finding is a significant downregulation of a cluster of interferon-stimulated genes (ISGs) by **Avenciguat**. This effect was visibly more pronounced than that observed with Riociguat. The table below summarizes the comparative effects on IFN-1 signaling based on available data.



| Parameter                                   | Avenciguat                                                      | Riociguat                                                             | Anifrolumab                               | Data Source                                   |
|---------------------------------------------|-----------------------------------------------------------------|-----------------------------------------------------------------------|-------------------------------------------|-----------------------------------------------|
| Primary Target                              | Soluble<br>Guanylate<br>Cyclase (sGC)                           | Soluble<br>Guanylate<br>Cyclase (sGC)                                 | Type 1 Interferon<br>Receptor<br>(IFNAR1) | [1][2][3],[1][2][3]<br>[9][10]                |
| Mechanism                                   | NO-independent sGC activation                                   | NO-dependent sGC stimulation                                          | IFNAR1<br>blockade                        | [1][4],[7][8],[2][9]                          |
| Efficacy in<br>Hypoxia/Oxidativ<br>e Stress | Maintained                                                      | Potentially<br>Reduced                                                | Unaffected                                | [1][2][3]                                     |
| Effect on IFN-1<br>Gene Signature           | Significant Downregulation ("Deeper regulation")                | Downregulation<br>(Less<br>pronounced than<br>Avenciguat)             | Strong<br>Neutralization                  | [1][2][3],[1][9]                              |
| Key Downregulated ISGs (in Bleomycin Model) | Ifit1, Oasl1,<br>Isg15, Ifi44, Irf7,<br>Stat1 (among<br>others) | Less effective<br>downregulation<br>of the same gene<br>set           | N/A (Different<br>model)                  | Supplementary<br>Data, Kaufman<br>et al. 2025 |
| Clinical<br>Development for<br>SSc          | Phase II<br>(VITALISScE™)<br>Ongoing                            | Phase II (RISE-<br>SSc) Completed<br>(Primary<br>endpoint not<br>met) | Approved for<br>SLE                       | [11][12],[1]                                  |

Note: The comparison of ISG downregulation between **Avenciguat** and Riociguat is based on the qualitative description and heatmap visualization from the primary preclinical study, as specific fold-change values were presented graphically.

## Experimental Protocols Bleomycin-Induced Dermal Fibrosis Mouse Model

The in vivo immunomodulatory effects of **Avenciguat** were assessed using a well-established bleomycin-induced dermal fibrosis model. This model is widely used to study the pathogenesis



### of SSc.[5][11]

- Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin in a
  designated area of the back for a period of 2 to 4 weeks. Control animals receive saline
  injections.
- Treatment: Following the induction period, mice are treated with **Avenciguat**, Riociguat, or a vehicle control, typically administered daily via oral gavage.
- Sample Collection: At the end of the treatment period, skin samples from the injected area are collected for analysis.
- Analysis:
  - Histology: Skin thickness and collagen deposition are assessed using Masson's trichrome staining.
  - RNA Sequencing: Total RNA is extracted from the skin samples, and RNA sequencing is performed to analyze global gene expression changes.





Experimental Workflow: Bleomycin-Induced Fibrosis and RNA-Seq Analysis

Click to download full resolution via product page

Figure 2. Workflow for assessing immunomodulatory activity in a preclinical model.



## **IFN-1 Signature Analysis**

The IFN-1 signature is a valuable surrogate marker for the activity of the IFN-1 pathway. It is typically measured by quantifying the expression of a panel of well-established interferon-stimulated genes (ISGs).[10]

- RNA-Seq Data Processing: Raw sequencing reads are aligned to the reference genome.
- Gene Expression Quantification: The number of reads mapping to each gene is counted to determine its expression level.
- Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly upregulated or downregulated between different treatment groups (e.g., bleomycin + vehicle vs. bleomycin + Avenciguat).
- IFN-1 Signature Score: A score can be calculated based on the expression levels of a
  predefined set of ISGs. This allows for a quantitative comparison of IFN-1 pathway activation
  across different conditions. Commonly analyzed ISGs include IFI27, IFI44L, IFIT1, ISG15,
  RSAD2, and SIGLEC1.

## Conclusion

The available preclinical data strongly suggest that **Avenciguat** possesses potent immunomodulatory properties, evidenced by its ability to downregulate IFN-1 signaling more effectively than the sGC stimulator Riociguat in a disease-relevant model. Its unique NO-independent mechanism of action may provide a therapeutic advantage in the hypoxic and oxidative environments characteristic of fibrotic diseases. Further investigation, including the ongoing VITALISScE™ Phase II clinical trial, will be crucial in determining the clinical utility of **Avenciguat** as a novel immunomodulatory agent for Systemic Sclerosis and potentially other autoimmune conditions characterized by an overactive IFN-1 signature.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. academic.oup.com [academic.oup.com]
- 2. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrative analysis of gene expression and chromatin dynamics multi-omics data in mouse models of bleomycin-induced lung fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riociguat inhibits ultra-large VWF string formation on pulmonary artery endothelial cells from chronic thromboembolic pulmonary hypertension patients PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of interferon-gamma in the evolution of murine bleomycin lung fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avenciguat: a novel soluble guanylate cyclase activator that affects multiple cell types to inhibit IFN-1 signalling and fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptome analysis reveals key genes modulated by ALK5 inhibition in a bleomycin model of systemic sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene expression profiles reveal molecular mechanisms involved in the progression and resolution of bleomycin-induced lung fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-sequencing reveals differential fibroblast responses to bleomycin and pneumonectomy PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predictors of long-term outcomes in patients treated with riociguat for pulmonary arterial hypertension: data from the PATENT-2 open-label, randomised, long-term extension trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic interaction profile of riociguat, a new soluble guanylate cyclase stimulator, in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different Effects of Riociguat and Vericiguat on Pulmonary Vessels and Airways PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avenciguat's Immunomodulatory Activity on IFN-1 Signaling: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929479#ifn-1-signaling-as-a-measure-of-avenciguat-s-immunomodulatory-activity]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com